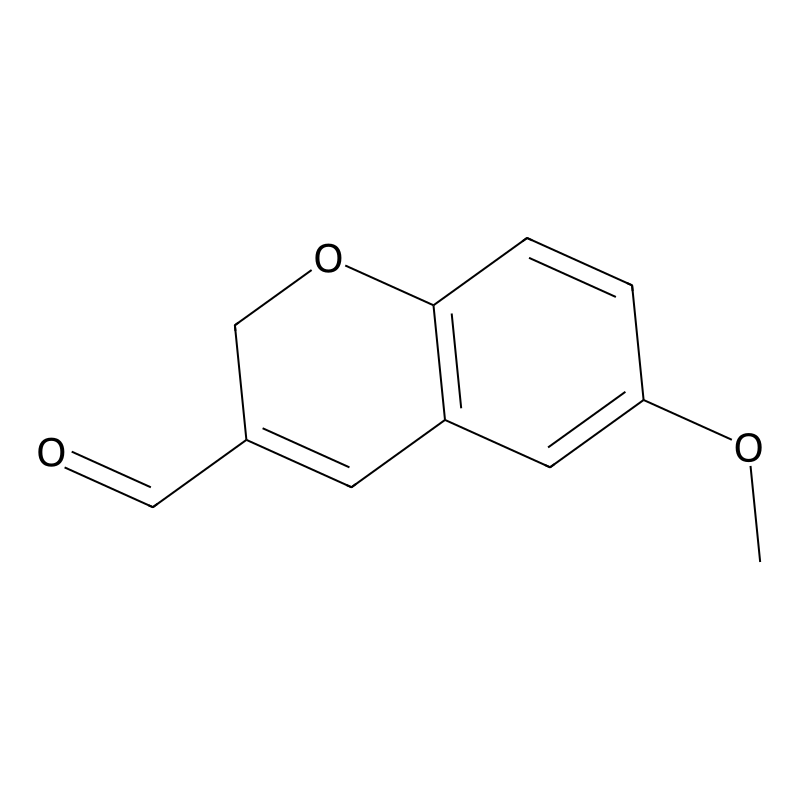

6-Methoxy-2H-chromene-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Organic & Biomolecular Chemistry

Application

2H-chromenes, including 6-Methoxy-2H-chromene-3-carbaldehyde, are important oxygen heterocycles.

Methods

Two major synthetic strategies have been developed towards such compounds.

Results

This compound has been used broadly in materials science and organic synthesis.

Field

Application

6-Methoxy-2H-chromene-3-carbaldehyde has been used in the synthesis of antioxidant compounds.

Methods

Results

The synthesized chalcones were evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and DPPH free radical scavenging methods.

6-Methoxy-2H-chromene-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 190.20 g/mol. It features a chromene backbone, which is a bicyclic structure composed of a benzene ring fused to a pyran ring, with a methoxy group (-OCH₃) at the 6-position and an aldehyde group (-CHO) at the 3-position. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.

The reactivity of 6-Methoxy-2H-chromene-3-carbaldehyde primarily stems from its aldehyde functional group, which can undergo typical reactions such as:

- Nucleophilic Addition: The aldehyde can react with nucleophiles to form alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other carbonyl-containing compounds, leading to the formation of imines or related structures.

- Oxidation: The methoxy group can also be oxidized under specific conditions, potentially altering the compound's properties.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

The synthesis of 6-Methoxy-2H-chromene-3-carbaldehyde can be achieved through various methods:

- Condensation Reactions: One common method involves the reaction of methoxy salicylaldehyde with methyl vinyl ketone, leading to the formation of chromene derivatives.

- Cyclization Reactions: The compound can also be synthesized through cyclization processes involving appropriate precursors that lead to the formation of the chromene structure.

- Functional Group Modifications: Starting from simpler chromenes, the introduction of the methoxy and aldehyde groups can be performed through standard organic transformations.

These methods allow for the production of 6-Methoxy-2H-chromene-3-carbaldehyde in varying yields and purities depending on reaction conditions.

6-Methoxy-2H-chromene-3-carbaldehyde has potential applications in several areas:

- Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in designing compounds with antioxidant or anti-inflammatory properties.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: It may be explored for use in developing new materials due to its unique chemical properties.

Interaction studies involving 6-Methoxy-2H-chromene-3-carbaldehyde focus on its reactivity with various biological molecules. These studies typically assess how the compound interacts with proteins or enzymes, which can provide insights into its potential therapeutic effects. Additionally, understanding these interactions helps elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 6-Methoxy-2H-chromene-3-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde | Fluorinated Chromene | Contains a fluorine atom, potentially enhancing biological activity. |

| 7-Hydroxychromone | Hydroxy Chromone | Exhibits strong antioxidant properties; lacks methoxy and aldehyde groups. |

| Coumarin | Simple Chromone | A well-studied compound known for its broad range of biological activities; simpler structure than chromenes. |

These compounds highlight the uniqueness of 6-Methoxy-2H-chromene-3-carbaldehyde through its specific functional groups and potential applications in medicinal chemistry compared to other structurally similar compounds.